Cas no 129491-65-2 (L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-)

L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl- structure
129491-65-2 structure
Product Name:L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-
Numero CAS:129491-65-2
MF:C28H40N2O6
MW:500.62700843811
CID:170245
PubChem ID:452453
Update Time:2025-04-19

L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-
    • L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl-
    • tert-butyl N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhexan-2-yl]carbamate
    • A-76215
    • 129491-65-2
    • XEFORNHNQOHGSE-NEWJYFPISA-N
    • DTXSID50156187
    • di-tert-butyl ((2S,3R,4S,5S)-3,4-dihydroxy-1,6-diphenylhexane-2,5-diyl)dicarbamate
    • CHEMBL275554
    • L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-
    • 1,6-Diphenylhexane deriv.
    • (2s,3r,4s,5s)-2,5-di-(n-((t-butyloxy)carbonyl)amino)-3,4-dihydroxy-1,6-diphenylhexane
    • N,N'-(t-Butyloxycarbonyl)-2,5-diamino-3,4-dihydroxy-1,6-diphenylhexane-, (2S,3R,4S,5S)
    • SCHEMBL6444857
    • (1-Benzyl-4-tert-butoxycarbonylamino-2,3-dihydroxy-5-phenyl-pentyl)-carbamic acid tert-butyl ester
    • ((1S,2R,3S,4S)-1-Benzyl-4-tert-butoxycarbonylamino-2,3-dihydroxy-5-phenyl-pentyl)-carbamic acid tert-butyl ester
    • BDBM50009257
    • tert-butyl N-[(1S,2S,3R,4S)-1-benzyl-4-(tert-butoxycarbonylamino)-2,3-dihydroxy-5-phenyl-pentyl]carbamate
    • Inchi: 1S/C28H40N2O6/c1-27(2,3)35-25(33)29-21(17-19-13-9-7-10-14-19)23(31)24(32)22(18-20-15-11-8-12-16-20)30-26(34)36-28(4,5)6/h7-16,21-24,31-32H,17-18H2,1-6H3,(H,29,33)(H,30,34)/t21-,22-,23-,24+/m0/s1
    • Chiave InChI: XEFORNHNQOHGSE-NEWJYFPISA-N
    • Sorrisi: O[C@@H]([C@H](CC1C=CC=CC=1)NC(=O)OC(C)(C)C)[C@@H]([C@H](CC1C=CC=CC=1)NC(=O)OC(C)(C)C)O

Proprietà calcolate

  • Massa esatta: 500.289
  • Massa monoisotopica: 500.289
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 13
  • Complessità: 617
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.4
  • Superficie polare topologica: 117Ų

Proprietà sperimentali

  • Densità: 1.15
  • Punto di ebollizione: 680.3°Cat760mmHg
  • Punto di infiammabilità: 365.2°C
  • Indice di rifrazione: 1.55
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.